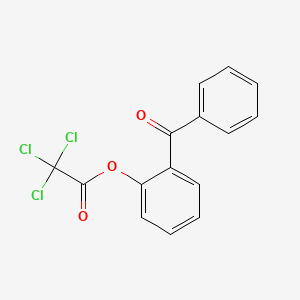
2-Benzoylphenyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoylphenyl trichloroacetate: is an organic compound that belongs to the class of trichloroacetates It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a trichloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylphenyl trichloroacetate typically involves the reaction of 2-benzoylphenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The general reaction scheme is as follows:
2-Benzoylphenol+Trichloroacetyl chloride→2-Benzoylphenyl trichloroacetate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoylphenyl trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-benzoylphenol and trichloroacetic acid.
Substitution: The trichloroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 2-Benzoylphenol and trichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Benzylphenyl trichloroacetate.
Applications De Recherche Scientifique
Chemistry: 2-Benzoylphenyl trichloroacetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine: Although specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Further research is needed to explore its pharmacological properties and potential medical uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Benzoylphenyl trichloroacetate is primarily based on its chemical reactivity. The trichloroacetate group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the benzoyl group can undergo reduction or other transformations, leading to the formation of various derivatives. The specific molecular targets and pathways involved depend on the particular application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Trichloroacetic acid: A related compound with similar chemical properties but lacking the benzoylphenyl moiety.
2-Benzoylphenol: Shares the benzoylphenyl structure but lacks the trichloroacetate group.
Benzoyl chloride: Contains the benzoyl group but differs in its reactivity and applications.
Uniqueness: 2-Benzoylphenyl trichloroacetate is unique due to the combination of the benzoylphenyl and trichloroacetate groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
239798-34-6 |
|---|---|
Formule moléculaire |
C15H9Cl3O3 |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
(2-benzoylphenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C15H9Cl3O3/c16-15(17,18)14(20)21-12-9-5-4-8-11(12)13(19)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
YMODJKRJVUXMSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















